2-Bromo-4-cyclopropylthiazole

Description

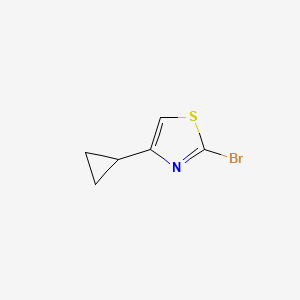

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCLCADEPTWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669494 | |

| Record name | 2-Bromo-4-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-50-6 | |

| Record name | 2-Bromo-4-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-4-cyclopropylthiazole

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyclopropylthiazole

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of pharmacologically active agents.[1] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Within this vital class of compounds, this compound serves as a critical and versatile building block for the synthesis of more complex molecules in drug discovery and development programs. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a lipophilic cyclopropyl group at the 4-position, allows for diverse downstream functionalization through various cross-coupling reactions.

This guide provides a comprehensive, technically detailed overview of the robust and field-proven synthetic pathway to this compound. We will delve into the strategic rationale behind the chosen synthetic route, provide step-by-step experimental protocols, and explain the underlying chemical principles that govern each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient approach to constructing the this compound scaffold involves a multi-step sequence starting from readily available commercial precursors. The core of this strategy is the celebrated Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[1][2][5]

A retrosynthetic analysis reveals a clear path: the target molecule can be accessed from a 2-amino-4-cyclopropylthiazole precursor via a Sandmeyer-type reaction. This amino-thiazole intermediate is a classic product of the Hantzsch condensation between an α-haloketone and thiourea.[6][7] The required α-haloketone, 2-bromo-1-cyclopropylethanone, is readily prepared by the selective alpha-bromination of cyclopropyl methyl ketone.[8]

This three-stage approach is advantageous due to the high yields typically associated with each step, the use of inexpensive starting materials, and the well-documented nature of the reactions involved.

Caption: Overall Synthetic Workflow for this compound.

Part 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The synthesis begins with the preparation of the key α-haloketone intermediate. The alpha-bromination of cyclopropyl methyl ketone is a selective reaction that places a bromine atom on the methyl group adjacent to the carbonyl.[8] This position is activated by the electron-withdrawing carbonyl group, making the α-protons acidic and susceptible to substitution. The reaction is typically performed under conditions that favor the formation of the kinetic enolate on the less substituted side (the methyl group).[8]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropyl methyl ketone | 84.12 | 10.0 g | 0.119 |

| N-Bromosuccinimide (NBS) | 177.98 | 21.2 g | 0.119 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.2 g | 0.0012 |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyclopropyl methyl ketone (10.0 g, 0.119 mol) and carbon tetrachloride (200 mL).

-

Add N-Bromosuccinimide (21.2 g, 0.119 mol) and a catalytic amount of AIBN (0.2 g).

-

Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The use of a radical initiator like AIBN facilitates the reaction.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the surface.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2-bromo-1-cyclopropylethanone, is a lachrymatory oil. It can be purified by vacuum distillation, although for the subsequent step, the crude product is often of sufficient purity.

Causality and Trustworthiness: The use of NBS provides a constant, low concentration of bromine, minimizing side reactions.[9] CCl₄ is a standard solvent for radical brominations. The protocol is self-validating as the formation of the succinimide byproduct provides a visual cue of reaction progress, and the purity can be readily checked by standard analytical techniques before proceeding.

Part 2: Hantzsch Synthesis of 2-Amino-4-cyclopropylthiazole

This step involves the classic Hantzsch thiazole synthesis, a condensation reaction between the α-haloketone prepared in Part 1 and thiourea.[1] This reaction is a robust and high-yielding method for constructing the 2-aminothiazole core.[2][3]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-cyclopropylethanone | 163.01 | 19.4 g (crude from Part 1) | ~0.119 |

| Thiourea | 76.12 | 9.1 g | 0.119 |

| Ethanol (95%) | 46.07 | 250 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (9.1 g, 0.119 mol) in ethanol (250 mL).

-

Add the crude 2-bromo-1-cyclopropylethanone (19.4 g, ~0.119 mol) to the solution.

-

Heat the mixture to reflux (approx. 78°C) with stirring. A precipitate of 2-amino-4-cyclopropylthiazole hydrobromide will begin to form. The reaction is typically complete in 3-5 hours.

-

Monitor the reaction by TLC until the starting α-haloketone is consumed.

-

After completion, cool the reaction mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

To obtain the free base, suspend the hydrobromide salt in water and neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~8-9.

-

Collect the resulting solid product by vacuum filtration, wash with cold water, and dry under vacuum. This yields 2-amino-4-cyclopropylthiazole as a solid.

Part 3: Sandmeyer Synthesis of this compound

The final step is the conversion of the 2-amino group to a 2-bromo group. This is achieved via a Sandmeyer reaction, which involves two critical stages: the formation of a diazonium salt from the amine, followed by its displacement with a bromide ion, catalyzed by copper(I) bromide.[10][11]

CAUTION: Diazonium salts can be explosive when isolated and dry. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield. The reaction must be maintained at a low temperature (0-5°C).

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-cyclopropylthiazole | 140.21 | 10.0 g | 0.071 |

| Copper(I) Bromide (CuBr) | 143.45 | 12.3 g | 0.086 |

| Hydrobromic Acid (HBr, 48%) | 80.91 | 50 mL | ~0.44 |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.4 g | 0.078 |

| Water | 18.02 | 150 mL | - |

Procedure:

-

Preparation of Diazonium Salt: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) bromide (12.3 g) in 48% hydrobromic acid (50 mL). Cool this solution to 0°C in an ice-salt bath.

-

In a separate beaker, dissolve 2-amino-4-cyclopropylthiazole (10.0 g) in water (100 mL) and 48% HBr (20 mL). Cool this solution to 0°C.

-

Slowly add a solution of sodium nitrite (5.4 g) in water (50 mL) dropwise to the amine solution, ensuring the temperature is maintained between 0-5°C. Stir for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred CuBr/HBr solution, again maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Table of Properties for this compound:

| Property | Value | Reference |

| CAS Number | 1095010-50-6 | [12] |

| Molecular Formula | C₆H₆BrNS | [12][13] |

| Molecular Weight | 204.09 g/mol | [13] |

| Appearance | Liquid or low-melting solid | - |

| Boiling Point | 255.4 ± 9.0 °C (Predicted) | [12] |

| Density | 1.754 ± 0.06 g/cm³ (Predicted) | [12] |

| XLogP3 | 2.98 | [12] |

Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired to confirm the structure. Expected ¹H NMR signals would include those for the cyclopropyl protons and the thiazole ring proton.

Conclusion

The is reliably achieved through a three-part sequence: alpha-bromination of cyclopropyl methyl ketone, Hantzsch condensation with thiourea, and a subsequent Sandmeyer reaction. Each step is based on well-established, high-yielding transformations that utilize readily available and cost-effective reagents. By carefully controlling reaction conditions, particularly during the potentially hazardous diazotization step, researchers can consistently produce this valuable synthetic intermediate. The strategic placement of the cyclopropyl group and the reactive bromide handle makes this compound a powerful asset for the construction of novel molecular architectures in the ongoing quest for new therapeutic agents.

References

-

Thiazole synthesis . Organic Chemistry Portal. Available at: [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea . ResearchGate. Available at: [Link]

-

An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry . World Journal of Research and Review. Available at: [Link]

-

Synthesis of thiourea-derived thiazolines . ResearchGate. Available at: [Link]

-

Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study . Taylor & Francis Online. Available at: [Link]

- CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. Google Patents.

- CN1994996A - Process for preparing cyclopropyl methyl ketone. Google Patents.

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF . ResearchGate. Available at: [Link]

-

1-cyclopropylethanone - 765-43-5 . ChemSynthesis. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. Available at: [Link]

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation . YouTube. Available at: [Link]

-

Ketone, cyclopropyl methyl . Organic Syntheses Procedure. Available at: [Link]

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics . PMC - NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC - NIH. Available at: [Link]

-

Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions . PubMed. Available at: [Link]

- CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents.

-

Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions . ResearchGate. Available at: [Link]

-

Synthesis of 2–bromo–4–phenylthiazole . ResearchGate. Available at: [Link]

-

(PDF) 2-Bromo-4-phenyl-1,3-thiazole . ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . Asian Journal of Chemistry. Available at: [Link]

-

Hantzsch pyridine synthesis . Wikipedia. Available at: [Link]

-

2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS . PubChem. Available at: [Link]

-

A plausible mechanism for the formation of Hantzsch thiazole derivatives . ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. wjrr.org [wjrr.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Bromo-4-cyclopropylthiazole

Abstract: 2-Bromo-4-cyclopropylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a reactive bromine atom, a stable thiazole core, and a conformationally rigid cyclopropyl group makes it a valuable scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are integral components of numerous FDA-approved drugs and biologically active molecules.[1][2] The thiazole ring itself is a key pharmacophore found in agents with antimicrobial, antiretroviral, antifungal, and anticancer properties.[1][2]

The strategic placement of substituents on this particular molecule dictates its utility:

-

The 2-Bromo Group: This is the primary reactive site. The carbon-bromine bond is readily activated by transition metal catalysts, making it an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.

-

The 4-Cyclopropyl Group: The cyclopropyl moiety is a "bioisostere" of larger groups, often introduced to improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4][5] Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which is crucial for precise interaction with biological targets.[3][5]

This guide will delve into the practical aspects of utilizing this compound, from its synthesis and characterization to its application in creating novel chemical entities.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate storage conditions, solvent choices for reactions, and analytical methods for characterization.

Core Chemical Properties

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1095010-50-6 | [6][7] |

| Molecular Formula | C₆H₆BrNS | [6][7] |

| Molecular Weight | 204.09 g/mol | [7] |

| Appearance | White to off-white or light brown crystalline powder | [8][9] |

| Boiling Point | 255.4 ± 9.0 °C (Predicted) | [6] |

| Density | 1.754 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | Very slightly soluble (0.33 g/L at 25 °C) | [6] |

| LogP (XLogP3) | 2.98 | [6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected signatures for common analytical techniques.

-

¹H NMR (Proton NMR): The spectrum should show distinct signals for the cyclopropyl protons (typically complex multiplets in the 0.8-2.2 ppm range) and a singlet for the proton on the thiazole ring (C5-H), expected further downfield.

-

¹³C NMR (Carbon NMR): The spectrum will reveal signals for the three carbons of the cyclopropyl group, and three distinct signals for the thiazole ring carbons, with the carbon bearing the bromine atom (C2) being significantly influenced by the halogen.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]+ would appear around m/z 203 and 205.

Synthesis and Characterization

The most common and reliable route to this compound begins with the corresponding 2-amino-4-cyclopropylthiazole intermediate. The transformation leverages a well-established method in aromatic chemistry: the Sandmeyer reaction.[10][11][12][13]

Synthetic Workflow Diagram

Caption: General synthetic pathway for this compound.

Field-Proven Synthesis Protocol

This protocol details the conversion of 2-amino-4-cyclopropylthiazole to the target compound. The Sandmeyer reaction is a robust method for replacing an amino group on an aromatic ring with a halide.[11][12][13]

Expert Insight: The key to a successful Sandmeyer reaction is maintaining a low temperature during the diazotization step to prevent the unstable diazonium salt from decomposing prematurely. The use of a copper(I) salt is crucial as it catalyzes the radical-nucleophilic aromatic substitution mechanism that leads to the final product.[11][13]

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 2-amino-4-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this temperature is critical.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30-45 minutes at this temperature. The formation of the diazonium salt is typically observed by a slight color change.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Self-Validation: Purity should be confirmed by HPLC and LC-MS. The structure must be validated by ¹H NMR, ¹³C NMR, and MS to confirm the successful replacement of the amino group with bromine and the integrity of the cyclopropyl and thiazole moieties.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development lies in its capacity to undergo palladium-catalyzed cross-coupling reactions.[14] This allows for the modular and efficient construction of complex molecules by forming new C-C, C-N, or C-S bonds at the C2 position.

Key Cross-Coupling Reactions

Caption: Major cross-coupling reactions involving this compound.

Protocol Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[15][16][17]

Expert Insight: The choice of catalyst, ligand, and base is critical for success, especially with heterocyclic substrates which can sometimes poison the catalyst. For 2-bromothiazoles, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[18] A moderately strong inorganic base like potassium carbonate or cesium carbonate is typically sufficient.[15]

Step-by-Step Methodology:

-

Reaction Setup:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd₂(dba)₃ (0.01-0.03 eq) and a ligand like SPhos (0.02-0.06 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

-

Work-up and Purification:

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue via column chromatography on silica gel to isolate the desired 2-substituted-4-cyclopropylthiazole product.

-

Applications in Drug Discovery

The this compound scaffold is a privileged structure in modern medicinal chemistry. Its derivatives are being investigated for a range of therapeutic targets. The combination of the flat, aromatic thiazole ring (a hydrogen bond acceptor) and the rigid, lipophilic cyclopropyl group allows for precise tuning of a molecule's properties to optimize its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3][4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It can be harmful if swallowed, inhaled, or absorbed through the skin.[19][20]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6][21]

-

Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[6][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[19][22]

Conclusion

This compound is a versatile and powerful building block for drug discovery and organic synthesis. Its well-defined reactivity, centered on the C-Br bond, allows for predictable and efficient elaboration into more complex structures via modern cross-coupling chemistry. By understanding its fundamental properties, synthesis, and reactivity as outlined in this guide, researchers can effectively leverage this compound to accelerate the development of novel chemical entities with therapeutic potential.

References

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). This compound Industrial Grade.

-

El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]

-

Gellis, A., et al. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-BROMO-2-CYCLOPROPYL-THIAZOLE, 95% [1086381-69-2]. Retrieved from [Link]

-

Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

National Analytical Corporation - Chemical Division. (n.d.). 2-amino- 5-bromo-4-cyclopropylthiazole. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]

-

Ayati, A., et al. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the title compound 2. Reagents and conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. echemi.com [echemi.com]

- 7. This compound - CAS:1095010-50-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. 2-amino- 5-bromo-4-cyclopropylthiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. byjus.com [byjus.com]

- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. 2-Bromo-4-cyanothiazole | C4HBrN2S | CID 45480439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Bromo-4-cyclopropylthiazole (CAS 1095010-50-6) for Drug Discovery Professionals

Introduction: The Strategic Value of 2-Bromo-4-cyclopropylthiazole in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. Among these, the thiazole ring system holds a privileged position, forming the core of numerous approved drugs and clinical candidates.[1][2][3] this compound (CAS 1095010-50-6) has emerged as a particularly valuable building block for medicinal chemists. This guide provides an in-depth technical overview of its properties, synthesis, and, most importantly, its strategic applications in the generation of compound libraries for screening and lead optimization. The presence of a bromine atom at the 2-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties.[4] Concurrently, the cyclopropyl group at the 4-position introduces a unique conformational rigidity and metabolic stability, often leading to improved pharmacological profiles.[5] This combination of features makes this compound a powerful tool for exploring chemical space and developing next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic and medicinal chemistry programs. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 1095010-50-6 | Internal Data |

| Molecular Formula | C₆H₆BrNS | Internal Data |

| Molecular Weight | 204.09 g/mol | Internal Data |

| Appearance | White to off-white crystalline powder | Internal Data |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂), sparingly soluble in water. | Internal Data |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Internal Data |

Strategic Applications in Drug Discovery: A Scaffold for Innovation

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 2-bromo substituent is the key to its synthetic flexibility, allowing for the application of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diversity

The bromine atom at the 2-position of the thiazole ring is ideally suited for a range of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, thereby facilitating the rapid generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6][7][8] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are prevalent in many kinase inhibitors and other targeted therapies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the desired aryl or heteroaryl boronic acid (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or a more advanced catalyst system like Pd(dppf)Cl₂ (0.05-0.1 eq), is added to the mixture.

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to compounds with linear, rigid alkynyl linkers.[9][10][11][12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: A mixture of this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.01-0.05 eq) is prepared in a suitable solvent such as THF or DMF.

-

Base Addition: A base, typically an amine like triethylamine or diisopropylamine, is added to the mixture.

-

Reaction Execution: The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion.

-

Work-up and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Caption: Sonogashira coupling workflow.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][14][15][16] This reaction is particularly valuable for introducing primary and secondary amines, which are common functionalities in bioactive molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 eq), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane) is added.

-

Reaction Execution: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Caption: Buchwald-Hartwig amination workflow.

Potential Therapeutic Applications of this compound Derivatives

The derivatives synthesized from this compound have the potential to target a wide range of biological pathways implicated in various diseases. The thiazole nucleus is a common feature in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][3][17]

Anticancer Drug Discovery

Thiazole-containing compounds have been extensively investigated as anticancer agents.[18][19][20] They have been shown to inhibit various protein kinases that are crucial for tumor growth and proliferation, such as VEGFR-2, Akt, EGFR, and HER2.[18][20] Furthermore, some thiazole derivatives have been found to inhibit cancer cell migration and invasion, key processes in metastasis.[21]

Relevant Cell-Based Assays for Screening Anticancer Activity

-

MTT Assay: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., MCF-7, HepG2, A549).[18][19][22]

-

Transwell Migration Assay: To evaluate the ability of the compounds to inhibit cancer cell migration.[21]

-

Matrigel Invasion Assay: To determine the inhibitory effect of the compounds on cancer cell invasion through an extracellular matrix.[21]

-

Kinase Inhibition Assays: To measure the direct inhibitory activity of the compounds against specific protein kinases.[20][23][24][25][26][27]

-

Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of cell death induced by the compounds, often performed using flow cytometry.[18][19]

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically important building block for modern drug discovery. Its synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse chemical libraries. The inherent properties of the thiazole ring, combined with the unique features of the cyclopropyl moiety, provide a solid foundation for the development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Researchers and drug development professionals are encouraged to leverage the potential of this scaffold to explore new chemical space and address unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

-

Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters. (Source Link: [Link])

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. (Source Link: [Link])

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. (Source Link: [Link])

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry. (Source Link: [Link])

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. (Source Link: [Link])

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (Source Link: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. (Source Link: [Link])

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. (Source Link: [Link])

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. (Source Link: [Link])

-

Sonogashira Coupling. NROChemistry. (Source Link: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (Source Link: [Link])

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. (Source Link: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (Source Link: [Link])

-

A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews. (Source Link: [Link])

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. (Source Link: [Link])

-

Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. (Source Link: [Link])

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (Source Link: [Link])

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (Source Link: [Link])

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Medicinal Chemistry Letters. (Source Link: [Link])

-

Sonogashira Coupling. Chemistry LibreTexts. (Source Link: [Link])

-

Sonogashira Coupling. Organic Chemistry Portal. (Source Link: [Link])

-

Kinase/Enzyme Assays. PharmaLegacy. (Source Link: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (Source Link: [Link])

-

Sonogashira coupling. Wikipedia. (Source Link: [Link])

-

Integrated Kinase Discovery Services. Reaction Biology. (Source Link: [Link])

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One. (Source Link: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (Source Link: [Link])

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. (Source Link: [Link])

-

Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Journal of Infection and Public Health. (Source Link: [Link])

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. (Source Link: [Link])

-

Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. YouTube. (Source Link: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (Source Link: [Link])

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters. (Source Link: [Link])

-

Sonogashira cross-coupling reaction. YouTube. (Source Link: [Link])

-

Synthesis of 2-bromo-4'-chloropropiophenone. PrepChem.com. (Source Link: [Link])

- Preparation of 2-bromo-4-methylphenol.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. assayquant.com [assayquant.com]

- 24. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Spectroscopic Data of 2-Bromo-4-cyclopropylthiazole

Introduction

2-Bromo-4-cyclopropylthiazole is a substituted heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, and the unique combination of a bromine atom at the 2-position and a cyclopropyl group at the 4-position imparts specific physicochemical properties that are advantageous for lead optimization and the exploration of chemical space. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the cyclopropyl moiety can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive analysis of the structural features of this compound and a detailed prediction of its spectroscopic data, based on established principles and data from analogous compounds.

Molecular Structure and Key Features

The molecular structure of this compound consists of a five-membered thiazole ring, which is an aromatic heterocycle containing one sulfur and one nitrogen atom. A bromine atom is attached to the carbon atom at position 2, and a cyclopropyl group is bonded to the carbon atom at position 4.

Caption: Proposed synthetic workflow for this compound.

-

Step 1: Synthesis of 2-Amino-4-cyclopropylthiazole. To a solution of 1-bromo-1-cyclopropylacetone (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.1 eq). The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with an aqueous basic solution and extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Step 2: Synthesis of this compound. The 2-amino-4-cyclopropylthiazole (1.0 eq) is subjected to a Sandmeyer-type reaction. It is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, followed by the addition of a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The product is then extracted, and the crude material is purified by column chromatography to yield this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

-

NMR Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Infrared Spectroscopy: The functional groups are identified by analyzing the IR spectrum obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Conclusion

References

-

PubChem. 2-Bromothiazole. National Institutes of Health. [Link]

-

PubChemLite. 2-bromo-4-cyclobutylthiazole (C7H8BrNS). [Link]

-

ResearchGate. 2-Bromo-4-phenyl-1,3-thiazole. [Link]

-

ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]

-

PubMed. Synthesis and characterization of fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers. [Link]

-

SpectraBase. (4-Anisyl)-methyl-cyclopropyl-carbonium cation - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

The Enigmatic Mechanism of 2-Bromo-4-cyclopropylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. Within this privileged class, 2-bromo-4-cyclopropylthiazole derivatives are emerging as a compelling chemotype for novel therapeutic development. The strategic incorporation of a bromine atom at the 2-position offers a synthetically tractable handle for diversification, while the cyclopropyl moiety at the 4-position is known to enhance metabolic stability and target engagement. This technical guide synthesizes the current understanding and plausible mechanisms of action for this promising class of molecules, drawing upon data from structurally related thiazole derivatives to provide a predictive framework for researchers in drug discovery and development. We will explore potential biological targets, propose signaling pathways, and outline robust experimental protocols to elucidate their precise molecular mechanisms.

Introduction: The Thiazole Scaffold and the Promise of 2-Bromo-4-cyclopropyl Substitution

Thiazole-containing compounds are integral to a wide array of clinically approved drugs and biologically active molecules, demonstrating a remarkable spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1]

The focus of this guide, the this compound core, presents two key structural features that are particularly advantageous in drug design:

-

The 2-Bromo Substituent: This halogen atom serves as a versatile synthetic handle, facilitating a variety of cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries, a crucial step in lead optimization.[3]

-

The 4-Cyclopropyl Group: The cyclopropyl ring is a bioisostere for various functional groups and is known to confer several desirable properties. Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of oxidation.[4]

Given the nascent stage of research into this specific derivative class, this guide will extrapolate from the established mechanisms of action of other substituted thiazoles to propose likely biological activities and molecular targets.

Postulated Mechanisms of Action and Potential Therapeutic Applications

Based on the extensive literature on functionally similar thiazole derivatives, we can hypothesize several primary mechanisms of action for this compound compounds. These are broadly categorized into anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant body of research points to thiazole derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6][7] NSAIDs like celecoxib, a selective COX-2 inhibitor, feature a heterocyclic core that is crucial for their activity.[8]

Proposed Mechanism: this compound derivatives may act as competitive inhibitors of COX-1 and/or COX-2. The thiazole ring can mimic the binding of the natural substrate, arachidonic acid, to the active site of the enzyme. The specific substitutions will dictate the selectivity towards COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects.[6]

Supporting Evidence from Related Compounds:

-

Studies on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives have demonstrated that substitutions on the thiazole ring significantly influence their COX inhibitory activity.[5]

-

Novel thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, showing promising anti-inflammatory effects.[6][7]

Diagram: Postulated COX Inhibition Pathway

Caption: Postulated inhibition of the cyclooxygenase (COX) pathway.

Anticancer Activity via Kinase Inhibition

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[1] Several clinically approved kinase inhibitors, such as dasatinib, feature a thiazole ring.[3] Kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and HER-2, are often dysregulated in cancer and are prime targets for therapeutic intervention.[8]

Proposed Mechanism: this compound derivatives could function as ATP-competitive inhibitors of various protein kinases. The thiazole core can occupy the adenine-binding pocket of the kinase domain, while the cyclopropyl and other derivatized moieties can extend into adjacent hydrophobic regions, conferring potency and selectivity.

Supporting Evidence from Related Compounds:

-

Pyrazolyl-thiazole derivatives have shown potent dual inhibitory activity against HER-2 and EGFR.[8]

-

The design of hybrid molecules merging pharmacophores from celecoxib and dasatinib highlights the potential for thiazole derivatives to target multiple pathways in cancer.[3]

-

Studies on pyrazolo[3,4-d]thiazole derivatives have demonstrated significant VEGFR-2 inhibition, surpassing the efficacy of sorafenib in some cases.[9]

Diagram: Proposed Kinase Inhibition Signaling Pathway

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents.[10][11] Their mechanisms of action in microbes are diverse and can involve the inhibition of essential enzymes.

Proposed Mechanism:

-

Antibacterial: this compound derivatives may target enzymes crucial for bacterial cell wall synthesis, such as MurB.[1]

-

Antifungal: Inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi, is a likely mechanism.[1] The lipophilic nature of the cyclopropyl and bromo substituents could enhance penetration of microbial cell membranes.[1]

Supporting Evidence from Related Compounds:

-

Molecular docking studies have suggested MurB as a probable target for antibacterial 2-aminothiazole derivatives.[1]

-

Inhibition of CYP51 is a known mechanism for azole antifungal drugs and is a plausible target for thiazole derivatives.[1]

-

Various 2-aminothiazole derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains.[10][12]

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for characterizing the biological activity of novel this compound derivatives.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the derivatives on purified target enzymes.

Protocol: COX Inhibition Assay

-

Enzyme Preparation: Obtain commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

-

Compound Preparation: Dissolve the this compound derivatives in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO). b. Pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate for a specified time (e.g., 2 minutes) at 37°C. e. Stop the reaction by adding a solution of HCl. f. Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol: Kinase Inhibition Assay (e.g., EGFR)

-

Enzyme and Substrate: Use purified recombinant human EGFR and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2, MnCl2, and DTT).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure: a. In a 96-well plate, combine the kinase, peptide substrate, and test compound. b. Initiate the reaction by adding ATP (often radiolabeled [γ-32P]ATP or using a luminescence-based ATP detection system like Kinase-Glo®). c. Incubate for 30-60 minutes at 30°C. d. Stop the reaction and quantify kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the remaining ATP.

-

Data Analysis: Determine the IC50 values as described for the COX assay.

Cellular Assays

Objective: To assess the effect of the derivatives on cellular pathways and viability in relevant cell models.

Protocol: Cancer Cell Viability Assay (MTS Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

-

MTS Reagent: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Diagram: Experimental Workflow for In Vitro and Cellular Assays

Caption: A generalized workflow for characterizing the mechanism of action.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for a Hypothetical Derivative Series

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | EGFR Kinase IC50 (µM) | A549 Cell GI50 (µM) |

| Lead-001 | 15.2 | 0.8 | 19.0 | 2.5 | 5.1 |

| Lead-002 | 25.6 | 1.2 | 21.3 | >50 | 12.8 |

| Lead-003 | 8.9 | 0.5 | 17.8 | 0.9 | 1.7 |

| Celecoxib | 15.0 | 0.05 | 300 | >100 | >50 |

| Dasatinib | >100 | >100 | - | 0.001 | 0.005 |

Conclusion and Future Directions

This compound derivatives represent a promising and synthetically accessible class of compounds with significant therapeutic potential. Based on the established pharmacology of related thiazole scaffolds, their mechanism of action is likely to involve the inhibition of key enzymes such as cyclooxygenases and protein kinases, leading to anti-inflammatory and anticancer effects. Their potential as antimicrobial agents should also be explored.

The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms and for building a comprehensive structure-activity relationship. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a panel of relevant biological targets to identify potent and selective lead compounds for further preclinical development.

References

- BenchChem. (n.d.). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.

- Al-Ghorbani, M., et al. (2017). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate.

- Nishikawa, K., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.

- MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.

- de Pinho, R. R., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.

- BenchChem. (n.d.). 2-Bromo-4-(4-isobutylphenyl)thiazole.

- Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.

- ResearchGate. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.

- Abdel-Wahab, B. F., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.

- El-Sayed, M. A. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central.

- El-Damasy, A. K., et al. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.

- Al-Hussain, S. A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthetic History of 2-Bromo-4-cyclopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-bromo-4-cyclopropylthiazole, a significant heterocyclic building block in modern medicinal chemistry. The document delves into the key synthetic transformations, including the preparation of crucial precursors, the application of the Hantzsch thiazole synthesis, and the final bromination via a Sandmeyer-type reaction. Detailed experimental protocols, mechanistic insights, and data presentation are included to offer a practical resource for researchers in drug discovery and development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for designing molecules that can modulate the activity of a wide range of biological targets. The incorporation of a cyclopropyl group, a non-classical bioisostere of a phenyl ring, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate. The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions. This combination of a thiazole core, a cyclopropyl substituent, and a reactive bromine atom makes this compound a highly valuable intermediate in the synthesis of novel therapeutic agents.

Discovery and Initial Synthesis: A Key Intermediate in Pharmaceutical Research

The first documented synthesis of this compound appears in the patent literature, specifically in patent WO2008065053, filed by sanofi-aventis. This initial disclosure highlights the importance of this molecule as a key intermediate in the preparation of substituted thiazole derivatives with potential therapeutic applications. The synthetic strategy outlined in the patent literature follows a logical and well-established reaction sequence, demonstrating a practical approach to the construction of this important building block.

The overall synthetic pathway can be dissected into three key stages:

-

Preparation of the α-Bromoketone Precursor: The synthesis commences with the alpha-bromination of cyclopropyl methyl ketone to yield 2-bromo-1-cyclopropylethanone.

-

Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then subjected to a Hantzsch thiazole synthesis with thiourea to construct the 2-amino-4-cyclopropylthiazole core.

-

Sandmeyer-Type Bromination: Finally, the 2-amino group is converted to a bromine atom via a Sandmeyer-type reaction to afford the target molecule, this compound.

This multi-step synthesis provides a reliable and scalable route to this valuable intermediate, which has since been utilized in various drug discovery programs.

Synthetic Methodologies: A Detailed Experimental Guide

This section provides a detailed, step-by-step guide to the synthesis of this compound, based on established chemical principles and information extrapolated from the patent literature.

Stage 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The initial step involves the selective bromination of cyclopropyl methyl ketone at the alpha position to the carbonyl group.

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-1-cyclopropylethanone.

Experimental Protocol:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add bromine (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-cyclopropylethanone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent for this reaction as it is polar enough to dissolve the starting materials and does not interfere with the bromination reaction.

-

Dropwise Addition of Bromine: This is crucial to control the reaction rate and prevent the formation of di-brominated byproducts.

-

Sodium Thiosulfate Quench: This step is essential for safety and to ensure that no unreacted bromine remains in the product.

Stage 2: Hantzsch Thiazole Synthesis of 2-Amino-4-cyclopropylthiazole

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[2] In this step, the previously synthesized 2-bromo-1-cyclopropylethanone is reacted with thiourea.

Reaction Scheme:

Figure 2: Hantzsch Synthesis of 2-Amino-4-cyclopropylthiazole.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-amino-4-cyclopropylthiazole.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

-

Slight Excess of Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more valuable α-bromoketone.

-

Neutralization: The reaction produces hydrobromic acid as a byproduct, which forms a salt with the amino group of the product. Neutralization is necessary to isolate the free base.

Stage 3: Sandmeyer-Type Bromination to this compound

The final step involves the conversion of the 2-amino group of 2-amino-4-cyclopropylthiazole to a bromine atom. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[3]

Reaction Scheme:

Figure 3: Sandmeyer-Type Bromination.

Experimental Protocol:

-

To a solution of copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq) at 0 °C.

-

To this mixture, add a solution of 2-amino-4-cyclopropylthiazole (1.0 eq) in acetonitrile dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C for a period of time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

tert-Butyl Nitrite: This is used as the diazotizing agent to convert the primary amino group into a diazonium salt.[2]

-

Copper(II) Bromide: This serves as the bromine source and catalyst for the substitution of the diazonium group with a bromide ion.[4]

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

Controlled Temperature: The initial low temperature is crucial for the stable formation of the diazonium salt, while the subsequent heating promotes the substitution reaction and the release of nitrogen gas.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1095010-50-6 |

| Molecular Formula | C₆H₆BrNS |

| Molecular Weight | 204.09 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents |

Characterization data, as would be expected from the synthesis described, would include:

-

¹H NMR: Resonances corresponding to the cyclopropyl protons and the thiazole ring proton.

-

¹³C NMR: Signals for the carbon atoms of the cyclopropyl and thiazole rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

Applications in Drug Discovery and Development